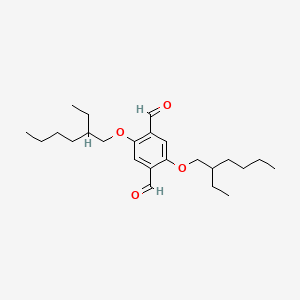
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is an organic compound with the molecular formula C24H38O4. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-ethylhexyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde typically involves a multi-step process:
Esterification: The initial step involves the esterification of terephthalic acid with 2-ethylhexanol to form the corresponding diester.
Reduction: The diester is then reduced to the corresponding diol using a reducing agent such as lithium aluminum hydride.
Oxidation: The final step involves the oxidation of the diol to form this compound using an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2,5-Bis((2-ethylhexyl)oxy)terephthalic acid.
Reduction: 2,5-Bis((2-ethylhexyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of high-performance polymers and resins.
Fluorescent Dyes: The compound can be used to synthesize fluorescent dyes for biological imaging.
Light-Emitting Materials: It is a precursor for the synthesis of light-emitting polymers used in optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The ethylhexyl groups enhance the compound’s solubility in organic solvents, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde: Similar structure but with longer alkyl chains.
2,5-Bis((2-ethoxyethoxy)ethoxy)terephthalaldehyde: Contains ethoxyethoxy groups instead of ethylhexyl groups.
2,5-Bis((2-octyloxy)terephthalaldehyde: Similar structure with octyloxy groups.
Uniqueness
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is unique due to its specific alkyl substitution pattern, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2,5-bis(2-ethylhexoxy)terephthalaldehyde |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI Key |
NSFHSBIMIJDXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
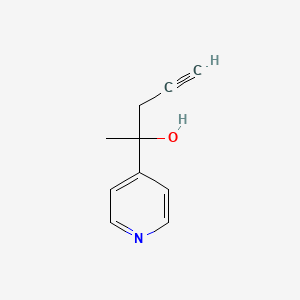
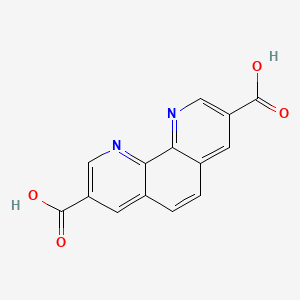
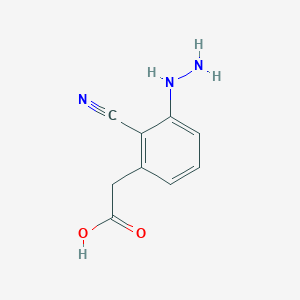
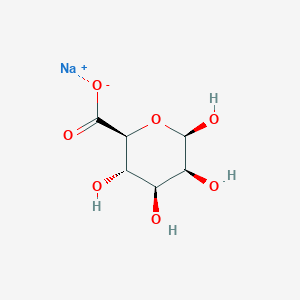

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
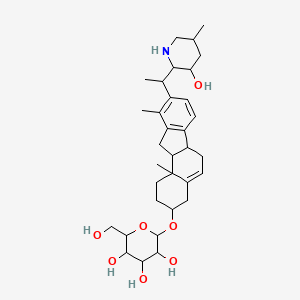



![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
